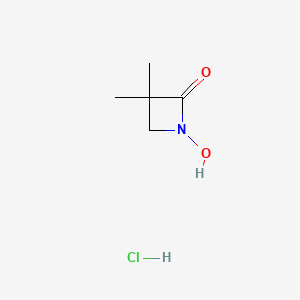

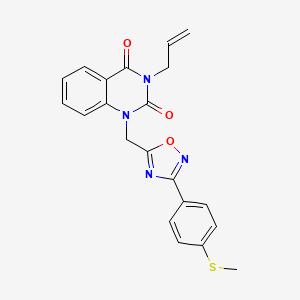

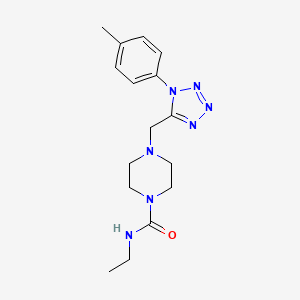

(3-(Pyrrolidin-1-yl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study describes an alternative synthetic route enabling the tandem transformation of proline to pyrrole, followed by intramolecular chirality transfer to the β-lactams ring . All four diastereomers of 3-(pyrrol-1-yl)-azetidin-2-ones could be achieved in good to excellent yield with high diastereoselectivity in a single-pot operation .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Applications De Recherche Scientifique

Synthesis of β-Lactam Antibiotics

The core structure of this compound is related to 2-azetidinones, which are crucial in the synthesis of β-lactam antibiotics . These antibiotics, including penicillins and cephalosporins, are widely used to treat bacterial infections. The compound can serve as a precursor in the green synthesis of 3-pyrrole-substituted 2-azetidinones, which are significant due to their pharmacological activities.

Antiproliferative Agents in Cancer Research

Derivatives of this compound have been studied for their antiproliferative effects, particularly in breast cancer cell lines . The molecule’s ability to inhibit tubulin assembly makes it a candidate for cancer treatment research, as it can potentially disrupt the mitotic spindle formation necessary for cell division.

Tubulin-Destabilising Effects

The structural analogs of this compound have shown to interact at the colchicine-binding site on tubulin . This interaction is critical for the development of new chemotherapeutic agents that can destabilize tubulin and inhibit cancer cell growth.

Development of Colchicine-Binding Site Inhibitors

The compound’s framework is useful in designing colchicine-binding site inhibitors (CBSI) . These inhibitors are designed to replace the ethylene bridge of combretastatin A-4 with a β-lactam scaffold, aiming to develop new anticancer drugs.

Green Chemistry Applications

The compound can be synthesized using catalytic amounts of molecular iodine under microwave irradiation, representing a green chemistry approach . This method is environmentally friendly and can be applied to the synthesis of various pharmacologically active molecules.

Asymmetric Synthesis of Optically Pure Compounds

The compound has been used in methodologies to synthesize optically pure 3-pyrrole-substituted 2-azetidinones . Asymmetric synthesis is vital in creating substances with specific chirality, which is crucial in the pharmaceutical industry for the production of enantiomerically pure drugs.

Mécanisme D'action

Target of Action

Similar compounds have been designed as colchicine-binding site inhibitors (cbsi) . The colchicine-binding site is a crucial target in cancer therapy due to its role in inhibiting tubulin assembly, which is essential for cell division .

Mode of Action

It’s worth noting that related compounds interact with their targets by inhibiting the polymerization of tubulin . This interaction disrupts the formation of the mitotic spindle, thereby preventing cell division and leading to cell death .

Biochemical Pathways

By inhibiting tubulin assembly, the compound disrupts the formation of the mitotic spindle, a critical component in the separation of chromosomes during cell division .

Result of Action

The result of the compound’s action is the inhibition of cell division, leading to cell death . This is achieved through the disruption of the mitotic spindle formation, a critical process in cell division . The compound has demonstrated significant in vitro antiproliferative activities .

Propriétés

IUPAC Name |

oxolan-3-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c15-12(10-3-6-16-9-10)14-7-11(8-14)13-4-1-2-5-13/h10-11H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKHTWHLFBJZQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CN(C2)C(=O)C3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(Oxolane-3-carbonyl)azetidin-3-yl]pyrrolidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2856512.png)

![3-(3-Methoxyphenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2856514.png)

![3-(4-ethoxyphenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2856515.png)

![N-(2-benzoyl-4-chlorophenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide](/img/structure/B2856526.png)

![N-butyl-1-(4-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzoyl)prolinamide](/img/structure/B2856531.png)